molecular formula C20H38O12 B606185 Bis-PEG8-acid CAS No. 1246189-43-4

Bis-PEG8-acid

Cat. No.: B606185
CAS No.: 1246189-43-4
M. Wt: 470.51
InChI Key: IRTAMFHIULAGCS-UHFFFAOYSA-N
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Description

Bis-PEG8-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .

Mechanism of Action

Target of Action

Bis-PEG8-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

This compound acts as a bridge between the E3 ubiquitin ligase ligand and the target protein ligand in PROTACs . It enables the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, this compound links the antibody to the cytotoxic drug, allowing the drug to be specifically delivered to cells expressing the target antigen .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein degradation and targeted drug delivery . In the case of PROTACs, the ubiquitin-proteasome system is exploited to selectively degrade target proteins . For ADCs, the compound enables the specific delivery of cytotoxic drugs to target cells .

Pharmacokinetics

The ADME properties of this compound are largely dependent on the specific PROTAC or ADC it is part of . As a peg-based linker, this compound is expected to enhance the solubility and potentially the bioavailability of the compounds it is incorporated into .

Result of Action

The molecular and cellular effects of this compound’s action are the degradation of specific target proteins in the case of PROTACs, and the targeted delivery of cytotoxic drugs in the case of ADCs . These actions can lead to various downstream effects, such as the inhibition of cancer cell growth or the modulation of cellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of the target protein and E3 ubiquitin ligase (for PROTACs), the expression level of the target antigen (for ADCs), and the physiological conditions of the cellular environment

Biochemical Analysis

Biochemical Properties

Bis-PEG8-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) . The terminal carboxylic acids of this compound can interact with primary amine groups of enzymes and proteins, forming a stable amide bond .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in its role as a linker in the formation of PROTACs and ADCs . These molecules influence cell function by targeting specific proteins for degradation, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a linker in PROTACs and ADCs . It enables the binding of these molecules to their target proteins, leading to changes in gene expression and potentially resulting in the inhibition or activation of certain enzymes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial factors in its effectiveness. As a component of PROTACs and ADCs, the stability of this compound can influence the long-term effects of these molecules on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are largely dependent on the specific PROTAC or ADC it is part of . High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of the PROTACs and ADCs it forms . It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by its role in PROTACs and ADCs . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is largely dependent on the specific PROTAC or ADC it is part of . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG8-acid is synthesized through a multi-step process involving the polymerization of ethylene oxide with water, monoethylene glycol, or diethylene glycol under alkaline conditions . The terminal carboxylic acid groups are introduced through subsequent reactions with appropriate reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts. The resulting PEG is then functionalized with carboxylic acid groups using reagents like succinic anhydride .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG8-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    EDC or DCC: Used for amide bond formation.

    Succinic Anhydride: Used for introducing carboxylic acid groups.

    LiAlH4: Used for reducing carboxylic acids to alcohols.

Major Products Formed

    Amides: Formed from reactions with primary amines.

    Esters: Formed from reactions with alcohols.

    Alcohols: Formed from the reduction of carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-PEG8-acid is unique due to its two terminal carboxylic acid groups, which provide multiple reactive sites for bioconjugation and drug delivery applications. Its hydrophilic PEG spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTAMFHIULAGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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